molecular formula C10H7N3O4 B2866030 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 68287-79-6

1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2866030
CAS No.: 68287-79-6
M. Wt: 233.183
InChI Key: FHLYLGPMPNMDKU-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-03-9) is a pyrazole derivative characterized by a nitro-substituted phenyl ring at position 1 and a carboxylic acid group at position 4 of the pyrazole core. Its molecular formula is C₁₁H₆F₃N₃O₄ (when trifluoromethyl substituents are present, as in some derivatives) or C₁₀H₇N₃O₄ (base structure), with a molecular weight of 301.18 g/mol . Key physical properties include a melting point of 200–204°C and high purity (≥97%), making it suitable for synthetic and pharmaceutical applications . The nitro group enhances electron-withdrawing effects, influencing reactivity in substitution and reduction reactions, as demonstrated in its hydrogenation to 5-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid .

Properties

IUPAC Name

1-(4-nitrophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-5-11-12(6-7)8-1-3-9(4-2-8)13(16)17/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLYLGPMPNMDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Nitrophenylhydrazine with 1,3-Diketones

A foundational approach involves the cyclocondensation of 4-nitrophenylhydrazine with 1,3-diketones or their equivalents. For instance, ethyl acetoacetate reacts with 4-nitrophenylhydrazine under acidic conditions to form the pyrazole ring, followed by saponification of the ester to yield the carboxylic acid. This method, adapted from analogous syntheses, typically employs ethanol or DMF as solvents and requires careful pH control during hydrolysis.

Reaction Conditions

  • Hydrazine Source : 4-Nitrophenylhydrazine (synthesized via diazotization of 4-nitroaniline).
  • 1,3-Diketone : Ethyl acetoacetate or acetylacetone.
  • Acid Catalyst : HCl or acetic acid.
  • Hydrolysis : NaOH/EtOH reflux, followed by acidification with HCl.

Challenges :

  • The electron-withdrawing nitro group slows cyclization kinetics, necessitating elevated temperatures (80–100°C).
  • Competing formation of regioisomers (e.g., 1,5-diarylpyrazoles) requires chromatographic purification.

Nitration of Phenyl-Substituted Pyrazole Precursors

An alternative route involves nitrating pre-formed 1-phenyl-1H-pyrazole-4-carboxylic acid. Nitration with fuming HNO₃/H₂SO₄ at 0–5°C introduces the nitro group predominantly at the para position due to the pyrazole ring’s electron-deficient nature.

Optimization Insights :

  • Regioselectivity : The pyrazole’s N1-phenyl group directs nitration to the para position (≥85% selectivity).
  • Yield : 60–70% after recrystallization (ethanol/water).

Limitations :

  • Handling concentrated nitric acid poses safety risks.
  • Over-nitration or oxidative decomposition of the carboxylic acid moiety may occur.

Hydrolysis of Pyrazole-4-Carbonitriles

A two-step protocol involves synthesizing 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile via cyclocondensation, followed by nitrile hydrolysis. The carbonitrile intermediate is hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions to furnish the carboxylic acid.

Procedure :

  • Cyclocondensation : 4-Nitrophenylhydrazine and ethoxymethylenemalononitrile in ethanol, refluxed for 6–8 hours.
  • Hydrolysis : 6M HCl at 80°C for 12 hours.

Advantages :

  • High purity (>95%) achievable via recrystallization.
  • Scalable to multi-gram quantities.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Drawbacks
Cyclocondensation 65–75 90–95 One-pot synthesis; minimal purification Competing regioisomers
Nitration of Precursors 60–70 85–90 Direct functionalization Safety hazards; side reactions
Carbonitrile Hydrolysis 70–80 95–99 High purity; scalable Lengthy hydrolysis step

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Ester derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations on the Pyrazole Ring

a. Position 1 Modifications

  • The ethyl ester group reduces polarity, yielding a lower melting point (87–89°C) compared to the carboxylic acid .
  • 1-(7-Chloroquinolin-4-yl)-5-Aryl Derivatives: Substitution with chloroquinoline (e.g., compounds 11b and 11c) enhances π-π stacking interactions, critical for DNA intercalation in medicinal chemistry. These derivatives exhibit higher molecular weights (~400 g/mol) and distinct NMR profiles (e.g., δ 8.80–11.51 ppm for aromatic protons) .

b. Position 4 Functional Groups

  • 1-Benzoyl-3-(3-Nitrophenyl)-1H-Pyrazole-4-Carbaldehyde (4b): Replaces the carboxylic acid with a carbaldehyde group (IR: 2798 cm⁻¹ for C–H stretch), altering reactivity toward nucleophilic additions. The benzoyl group increases lipophilicity, impacting bioavailability .
  • Ethyl 5-(tert-Butoxycarbonylamino)-1-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylate (62): Incorporates a Boc-protected amino group, enabling peptide coupling. Hydrolysis to the carboxylic acid (64) demonstrates the role of protecting groups in stepwise synthesis .
Electronic and Steric Effects
  • Nitro vs. Methoxy Substituents : Derivatives like 1-(3-Methoxyphenyl)-1H-Pyrazole-4-Carboxylic Acid exhibit electron-donating methoxy groups, reducing acidity (pKa ~4–5) compared to the nitro analog (pKa ~1–2). This difference influences solubility and metal coordination .
  • Trifluoromethyl Derivatives : The trifluoromethyl group in 1-(4-Nitrophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid enhances metabolic stability and electronegativity, as evidenced by its use in acyl fluoride synthesis (83% yield in SCF₃ reactions) .

Data Tables

Table 1: Key Physical and Chemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid C₁₀H₇N₃O₄ 245.19 200–204 Nitro, Carboxylic acid
1-(3-Pyridinyl)-1H-pyrazole-4-carboxylic acid ethyl ester C₁₁H₁₁N₃O₂ 217.22 87–89 Pyridinyl, Ester
1-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde C₁₆H₁₀ClN₃O₃ 327.72 N/A Nitro, Chloro, Carbaldehyde
5-(tert-Butoxycarbonylamino)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid C₁₅H₁₆N₄O₆ 348.31 N/A Nitro, Boc-amino, Carboxylic acid

Biological Activity

1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by various research findings and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-nitrophenylhydrazine with appropriate carboxylic acid derivatives. The reaction conditions may include reflux in ethanol or other solvents, often yielding the compound in moderate to high purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

2.1 Anti-inflammatory Activity

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In a study comparing various pyrazole derivatives, it was found that compounds with similar structures showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

CompoundIC50 (μg/mL)Reference
This compound60.56
Diclofenac Sodium54.65

2.2 Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicated that the compound displayed significant antibacterial activity, with some derivatives achieving zones of inhibition comparable to standard antibiotics .

2.3 Anticancer Potential

Emerging studies suggest that pyrazole derivatives, including this compound, may possess anticancer properties. Research has indicated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to reduced production of prostaglandins and subsequent inflammation.
  • Modulation of Cytokine Production : It appears to downregulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Antimicrobial Mechanisms : The exact mechanism is still under investigation, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

4. Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • A study involving animal models demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects .
  • Another investigation focused on its antimicrobial activity revealed that formulations containing this compound effectively inhibited growth in various pathogenic bacteria without significant cytotoxicity towards mammalian cells .

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